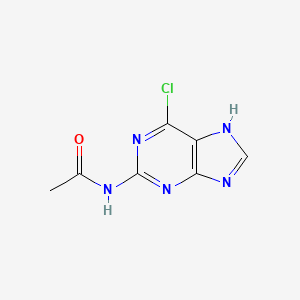

2-acetamido-6-chloropurine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloro-7H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZCIBFHZYEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997366 | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7602-01-9 | |

| Record name | 7602-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-acetamido-6-chloropurine: Synthesis, Properties, and Applications

Introduction

2-acetamido-6-chloropurine is a high-value purine derivative that serves as a critical synthetic intermediate in medicinal chemistry and anticancer research.[1] Its molecular architecture, which includes a reactive chlorine atom at the 6-position and a protecting acetamido group at the 2-position, makes it an exceptionally versatile precursor for the development of novel nucleoside analogs and other complex purine-based molecules.[1] This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, particularly in the realm of drug discovery and development.

Core Properties and Identification

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 7602-01-9 | [1][2] |

| Molecular Formula | C7H6ClN5O | Inferred from structure |

| Molecular Weight | 211.61 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | >300 °C | [3] |

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the acetylation of 2-amino-6-chloropurine. The following protocol is based on established laboratory methods.[2]

Objective: To synthesize N-(6-chloro-9H-purin-2-yl)acetamide (this compound) from 2-amino-6-chloropurine.

Materials:

-

2-amino-6-chloropurine

-

Acetic anhydride

-

Ether

-

Methanol (for chromatography)

-

Water (for chromatography)

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Reversed-phase flash column chromatography system

-

LC-MS for analysis

Procedure:

-

Preheat acetic anhydride (25 mL) to 180 °C in a suitable reaction flask.

-

Add 2-amino-6-chloropurine (2 g) to the preheated acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for an overnight period.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Induce precipitation of the product by adding ether to the cooled mixture.

-

Collect the solid product by filtration and ensure it is thoroughly dried.

-

Purify the crude product using reversed-phase flash column chromatography with a gradient elution of 0-60% aqueous methanol.

-

Confirm the identity and purity of the final product, which should present as a white solid, using LC-MS analysis (expected m/z: 212 [M+H]+).[2]

References

An In-depth Technical Guide to 2-Acetamido-6-chloropurine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetamido-6-chloropurine, a key intermediate in the synthesis of various biologically active purine derivatives. This document details its fundamental molecular properties, outlines a standard experimental protocol for its synthesis, and contextualizes its importance within the landscape of drug discovery and development, particularly in the creation of antiviral and anticancer therapeutics.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₆ClN₅O |

| Molecular Weight | 211.61 g/mol |

| IUPAC Name | N-(6-chloro-9H-purin-2-yl)acetamide |

| CAS Number | 7602-01-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a critical step in the production of more complex purine analogs. A common method involves the acylation and subsequent chlorination of guanine. The following protocol is a representative procedure.

Objective: To synthesize this compound from guanine.

Materials:

-

Guanine

-

Acetic anhydride

-

Phosphorus oxychloride (POCl₃)

-

Phase transfer catalyst (e.g., a quaternary ammonium salt)

-

Appropriate organic solvents (e.g., acetonitrile)

-

Aqueous sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and safety equipment

Methodology:

-

Diacylation of Guanine: Guanine is first acylated to form 2,9-diacetylguanine. This is typically achieved by reacting guanine with an excess of acetic anhydride, often with heating to drive the reaction to completion. The addition of a catalyst may be employed to enhance the reaction rate.

-

Chlorination: The resulting 2,9-diacetylguanine is then subjected to chlorination. This step is crucial and is generally performed using a strong chlorinating agent such as phosphorus oxychloride. The reaction is often carried out in the presence of a phase transfer catalyst to facilitate the reaction between the solid guanine derivative and the liquid chlorinating agent. This reaction converts the hydroxyl group at the 6-position of the purine ring to a chloro group, yielding this compound.

-

Work-up and Isolation: Following the chlorination, the reaction mixture is carefully quenched, often with a cold basic solution like aqueous sodium hydroxide, to neutralize the excess phosphorus oxychloride. The pH is then adjusted to neutral using hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent to achieve higher purity.

This synthesis pathway is a foundational method for producing this compound, which serves as a versatile building block for further chemical modifications.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound, starting from guanine.

Caption: Synthesis workflow for this compound.

Significance in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of purine derivatives with significant therapeutic potential. The 2-acetamido group can be hydrolyzed to an amino group, yielding 2-amino-6-chloropurine, another critical precursor. The chlorine atom at the 6-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups, thereby enabling the generation of diverse chemical libraries for drug screening.

Notably, 2-amino-6-chloropurine is a key intermediate in the industrial synthesis of several important antiviral drugs, including:

-

Famciclovir

-

Penciclovir

-

Valacyclovir

Furthermore, derivatives of 6-chloropurine have been explored for their potential as anti-SARS-CoV agents, highlighting the ongoing relevance of this chemical scaffold in addressing emerging viral threats. The versatility of this compound and its derivatives makes them important tools for medicinal chemists and drug development professionals in the quest for novel therapeutics.

Solubility of 2-Acetamido-6-chloropurine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetamido-6-chloropurine, a key intermediate in the synthesis of various therapeutic agents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide presents a combination of qualitative information, quantitative data for structurally related compounds, and detailed experimental protocols to enable researchers to determine its solubility in various organic solvents.

Introduction

This compound, also known as N-(6-chloro-9H-purin-2-yl)acetamide, is a crucial building block in medicinal chemistry, particularly in the development of nucleoside analogs and other purine-based therapeutic agents. Its solubility in organic solvents is a critical parameter for its use in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is scarce, literature suggests that this compound is soluble in polar aprotic solvents. Its use in chemical reactions is often described in solvents such as dimethyl sulfoxide (DMSO), indicating a degree of solubility in this solvent.

Quantitative Solubility Data of Related Purine Derivatives

To provide a frame of reference, the following table summarizes the quantitative solubility data for the closely related compound, 6-chloropurine. This data can serve as a useful starting point for estimating the solubility of this compound, although experimental verification is strongly recommended.

| Solvent | Chemical Name | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 6-Chloropurine | ~ 10 mg/mL | Not Specified | - |

| Dimethylformamide (DMF) | 6-Chloropurine | ~ 10 mg/mL | Not Specified | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. The shake-flask method followed by a quantitative analysis is a widely accepted and reliable technique.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantitative Analysis (HPLC Method):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered sample into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the HPLC analysis represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Signaling Pathways and Logical Relationships

The process of determining solubility and its application in drug development involves a logical sequence of steps, as illustrated in the following diagram.

Caption: Role of solubility in drug development.

Conclusion

While direct quantitative solubility data for this compound remains limited in the public domain, this guide provides the necessary tools for researchers to accurately determine this crucial parameter. By utilizing the provided experimental protocol and leveraging the data from related compounds, scientists and drug development professionals can effectively work with this important synthetic intermediate. The accurate determination of solubility is a fundamental step that underpins successful synthesis, purification, and formulation, ultimately contributing to the advancement of new therapeutic agents.

Technical Guide: Physicochemical Properties of 2-Acetamido-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-6-chloropurine is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structure, featuring a reactive chlorine atom at the 6-position and a protected amino group at the 2-position, renders it a versatile building block for the synthesis of a wide array of purine derivatives. These derivatives are extensively investigated for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs. This technical guide provides a comprehensive overview of the available data on the melting point and stability of this compound, supplemented with standardized experimental protocols for their determination.

Physicochemical Data

Precise physicochemical data for this compound is not extensively documented in publicly available literature. However, data from closely related compounds provide a valuable reference for its expected properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| This compound | 7602-01-9 | C₇H₆ClN₅O | 211.61 | Data not available |

| 2-Amino-6-chloropurine | 10310-21-1 | C₅H₄ClN₅ | 169.57 | >300 |

| N-(9-Acetyl-6-oxo-3H-purin-2-yl)acetamide (2,9-Diacetylguanine) | 3056-33-5 | C₉H₉N₅O₃ | 235.20 | 285 |

Stability Profile

Detailed stability studies specifically for this compound are not readily found in scientific literature. However, based on the general reactivity of chloropurines and acetylated amines, its stability is expected to be influenced by factors such as pH, temperature, and the presence of nucleophiles. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, and the acetamido group can undergo hydrolysis under acidic or basic conditions.

General Storage Recommendations: To ensure the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. Storage away from strong oxidizing agents, acids, and bases is also advised to prevent degradation.

Experimental Protocols

The following are detailed, generalized protocols for determining the melting point and assessing the stability of this compound. These are based on standard laboratory methodologies and OECD guidelines.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][2]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Determination (Rapid Heating): The sample is heated at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range. This provides a preliminary indication of the melting temperature.[3]

-

Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[1]

-

Replicate Measurements: The procedure is repeated at least two more times to ensure the reproducibility of the results.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to evaluate the thermal stability and decomposition profile of this compound.

Materials:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., platinum or alumina)

-

Inert gas supply (e.g., nitrogen)

-

Oxidizing gas supply (e.g., air)

Procedure:

-

Instrument Calibration: The TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a tared TGA sample pan.[5]

-

Experimental Setup: The sample pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is purged through the furnace at a controlled flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).[5]

-

Data Acquisition: The instrument records the sample weight as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature. This provides information on the thermal stability of the compound under the tested conditions.[6][7][8]

Hydrolytic Stability Assessment (as a function of pH)

This protocol is based on the OECD Guideline 111 for testing the hydrolytic stability of chemicals.[9][10]

Materials:

-

This compound sample

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature bath or incubator

-

Sterile glass flasks with stoppers

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test:

-

A solution of this compound is prepared in each of the sterile buffer solutions (pH 4, 7, and 9). The concentration should be below its water solubility limit.

-

The solutions are incubated at 50 °C in the dark for 5 days.[9]

-

Samples are taken at the beginning and end of the incubation period and analyzed for the concentration of the parent compound.

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[11]

-

-

Kinetic Study (if degradation >10% in the preliminary test):

-

For each pH at which significant degradation occurred, a more detailed study is conducted.

-

Solutions are prepared as in the preliminary test and incubated at a constant temperature (e.g., 25 °C, 40 °C, and 50 °C) in the dark.

-

Samples are withdrawn at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then as needed) until at least 90% degradation is observed or for a maximum of 30 days.[9][11]

-

The concentration of this compound and any major degradation products (>10% of the initial concentration) are quantified using a validated analytical method.

-

The degradation rate constant (k) and the half-life (t₁/₂) are calculated for each pH and temperature condition, assuming first-order kinetics.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and application of this compound and the experimental workflow for stability testing.

Caption: Synthetic pathway and application of this compound.

Caption: Workflow for assessing thermal and hydrolytic stability.

References

- 1. byjus.com [byjus.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 11. jrfglobal.com [jrfglobal.com]

Synthesis of 2-Acetamido-6-chloropurine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic routes for 2-acetamido-6-chloropurine, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic pathways, providing complete experimental protocols and quantitative data to facilitate laboratory application.

Executive Summary

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of purine analogs and nucleosides with potential therapeutic activities. Its synthesis is principally achieved through two strategic routes: the direct chlorination of a protected guanine derivative and a two-step process involving the synthesis of 2-amino-6-chloropurine followed by acetylation. This guide will explore both methodologies, offering a comparative analysis of their respective yields and procedural complexities.

Core Synthetic Pathways

The synthesis of this compound predominantly follows two pathways, each with distinct advantages and considerations.

Route 1: Direct Synthesis from 2,9-Diacetylguanine

This method involves the initial protection of the amino and imidazole groups of guanine by acetylation, followed by a one-pot chlorination and partial deacetylation to yield the target compound.

Caption: Direct synthesis of this compound from guanine.

Route 2: Synthesis via 2-Amino-6-chloropurine Intermediate

This widely employed route first synthesizes 2-amino-6-chloropurine from various starting materials, which is then subjected to N-acetylation.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in the literature.

Table 1: Synthesis of 2,9-Diacetylguanine from Guanine

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Guanine | Acetic Anhydride | Acetic Acid | 135 | 7.5 | 95 | [1] |

Table 2: Synthesis of 2-Amino-6-chloropurine from 2,9-Diacetylguanine (with this compound as intermediate)

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,9-Diacetylguanine | POCl₃, PEG-2000 | ClCH₂CH₂Cl | 80 | 6 | 2-Amino-6-chloropurine | 84 | [1] |

| 2,9-Diacetylguanine | POCl₃, Triethylmethylammonium chloride, Triethylamine | Acetonitrile | 50 | 4 | 2-Amino-6-chloropurine | 74.6 | [2] |

Table 3: One-step Synthesis of 2-Amino-6-chloropurine from Guanine

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Guanine | Phosphorus oxychloride, Tetraethylamine chloride | Acetonitrile | 72.1 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2,9-Diacetylguanine

This protocol is adapted from the procedure described in the Journal of the Korean Chemical Society.[1]

Materials:

-

Guanine (16.5 mmol)

-

Acetic anhydride (30 mL)

-

Acetic acid (60 mL)

Procedure:

-

A mixture of guanine, acetic anhydride, and acetic acid is stirred in a 250 mL round-bottom flask.

-

The mixture is heated to 135°C for 7.5 hours.

-

Reaction completion is monitored by HPLC.

-

The solvent and excess acetic anhydride are evaporated under vacuum.

-

The crude product is recrystallized from distilled water to afford 2,9-diacetylguanine as a white powder.

Protocol 2: Direct Synthesis of this compound (leading to 2-Amino-6-chloropurine)

This protocol describes the formation of this compound as an intermediate which is then hydrolyzed in situ to 2-amino-6-chloropurine. The isolation of this compound is possible before the hydrolysis step. This procedure is based on a patented method.[2]

Materials:

-

2,9-Diacetylguanine (0.034 moles)

-

Triethylmethylammonium chloride (0.102 moles)

-

Triethylamine (0.034 moles)

-

Acetonitrile (70 mL)

-

Phosphorus oxychloride (0.068 moles)

-

Aqueous sodium hydroxide solution (20g in 300 mL water)

-

10% Hydrochloric acid

Procedure:

-

2,9-Diacetylguanine, triethylmethylammonium chloride, and triethylamine are heated together with stirring in acetonitrile to 50°C.

-

Phosphorus oxychloride is then added, and stirring is continued for 4 hours. At this stage, the reaction mixture contains this compound.

-

The reaction mixture is cooled and then added to an aqueous sodium hydroxide solution.

-

The mixture is heated to 80°C for 2 hours to effect hydrolysis of the acetamido group.

-

The volume is made up to 300 mL with water, and the mixture is cooled to 25°C.

-

The pH is adjusted to 7 using 10% hydrochloric acid.

-

The resulting slurry is stirred for fifteen minutes, and the product (2-amino-6-chloropurine) is filtered off, washed with water, and dried.

Protocol 3: Proposed N-Acetylation of 2-Amino-6-chloropurine

This is a general proposed method for the N-acetylation of 2-amino-6-chloropurine based on standard organic chemistry procedures for the acetylation of amines.[4][5]

Materials:

-

2-Amino-6-chloropurine (1.0 equiv.)

-

Dry pyridine (2–10 mL/mmol)

-

Acetic anhydride (1.5–2.0 equiv.)

-

Dry methanol

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve 2-amino-6-chloropurine in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C and add acetic anhydride dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a direct, one-pot reaction from 2,9-diacetylguanine or via a two-step process involving the synthesis and subsequent acetylation of 2-amino-6-chloropurine. The direct route offers a more streamlined approach, while the two-step method allows for the isolation and purification of the 2-amino-6-chloropurine intermediate, which may be advantageous for certain applications. The choice of synthetic route will depend on factors such as desired purity, scale, and available starting materials. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. Synthesis of Some Biologically Active Halogenopurines -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Dawn of Rational Drug Design: A Technical History of Purine Analogs in Medicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and history of purine analogs, a class of molecules that revolutionized cancer treatment and immunosuppressive therapy. By moving away from serendipitous discovery towards a methodical, rational approach to drug design, pioneers in this field laid the groundwork for modern pharmaceutical development. This document details the key scientific breakthroughs, experimental methodologies, and quantitative outcomes that mark the journey of these transformative medicines.

The Genesis of a New Idea: From Trial and Error to Targeted Therapy

The story of purine analogs begins in the mid-20th century, a time when drug discovery was largely driven by chance observations. The groundbreaking work of George Hitchings and Gertrude Elion at the Burroughs Wellcome company shifted this paradigm.[1][2][3][4] They hypothesized that it would be possible to halt the growth of rapidly dividing cells, such as cancer cells and bacteria, by providing them with "faulty" building blocks for DNA synthesis.[1][3] Their focus fell on purines, adenine and guanine, which are essential components of nucleic acids. The central idea was to create molecules that were structurally similar to natural purines – "analogs" – that would be mistakenly taken up by cells and incorporated into metabolic pathways, thereby blocking DNA replication and cell division.[1][3] This approach, which became known as "rational drug design," was a significant departure from the random screening of compounds.[4]

One of the earliest key experiments involved studying the growth of the bacterium Lactobacillus casei, which requires purines to grow.[5] By observing the effects of various synthetic purine analogs on the growth of this bacterium, Hitchings and Elion could identify compounds that effectively interfered with purine metabolism.[5] This foundational work led to the synthesis of two of the first clinically significant purine analogs: 2,6-diaminopurine and thioguanine.[1][5] These compounds demonstrated the ability to inhibit the growth of leukemic cells, providing the first proof-of-concept for this targeted therapeutic strategy.[1][3]

Key Experimental Protocols

The development of purine analogs was underpinned by robust experimental methodologies. The following sections detail the protocols for some of the key experiments that were instrumental in their discovery and evaluation.

Synthesis of 6-Mercaptopurine (6-MP)

The synthesis of 6-mercaptopurine, a cornerstone of childhood acute lymphoblastic leukemia therapy, marked a significant milestone.[6][7] A common laboratory-scale synthesis involves the treatment of hypoxanthine with phosphorus pentasulfide.[8][9]

Materials:

-

Hypoxanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous pyridine

-

Water

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

A mixture of hypoxanthine and powdered phosphorus pentasulfide is heated under reflux in a basic solvent such as anhydrous pyridine for several hours.[9]

-

The excess pyridine is then removed under reduced pressure.

-

The residue is heated with water to hydrolyze any remaining phosphorus compounds.

-

The mixture is cooled, and ammonium hydroxide is cautiously added to precipitate ammonium phosphate, which is then removed by filtration.

-

The filtrate volume is reduced under pressure.

-

The pH of the solution is adjusted to 5 with an acid (e.g., acetic acid or HCl) to precipitate the crude 6-mercaptopurine.[9]

-

The product is collected by filtration, washed with water, and dried under a vacuum.[10]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2][3][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete culture medium

-

96-well flat-bottom plates

-

Purine analog compound (e.g., 6-mercaptopurine)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours.[2]

-

Compound Treatment: Serial dilutions of the purine analog are prepared in culture medium. The old medium is removed from the wells, and 100 µL of the compound dilutions are added. Control wells receive vehicle only.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).[2]

-

MTT Addition: 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[12]

Inhibition of De Novo Purine Synthesis Assay

This assay measures the ability of a purine analog to block the de novo synthesis of purines in cells. This is a key mechanism of action for many of these compounds.

Materials:

-

Leukemia cells (e.g., CEM-CCRF)

-

[¹⁴C]-formate (radiolabeled precursor)

-

Purine analog compound

-

Perchloric acid

-

High-performance liquid chromatography (HPLC) system with a radiodetector

Procedure:

-

Cell Culture and Treatment: Leukemia cells are cultured and treated with the purine analog for a specified period (e.g., 20 hours).

-

Radiolabeling: [¹⁴C]-formate is added to the cell culture. In de novo purine synthesis, the carbon from formate is incorporated into the purine ring.

-

Incubation: The cells are incubated for a period that allows for linear incorporation of the radiolabel (e.g., 30-120 minutes).[13]

-

Extraction of Nucleotides: The incubation is stopped, and intracellular nucleotides are extracted using a cold acid, such as perchloric acid.

-

HPLC Analysis: The cell extract is neutralized and analyzed by HPLC to separate the different purine nucleotides (e.g., adenine and guanine).

-

Quantification: The amount of radiolabeled adenine and guanine is quantified using a radiodetector.[13]

-

Data Analysis: The rate of de novo purine synthesis is calculated as the amount of newly synthesized purines per unit of total intracellular purines per hour. The percentage inhibition by the purine analog is determined by comparing the synthesis rate in treated cells to that in untreated cells.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for several prominent purine analogs, providing a comparative overview of their efficacy and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine (6-MP)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 32.25 | [14] |

| HCT116 | Colon Carcinoma | 16.7 | [15] |

| MCF-7 | Breast Adenocarcinoma | >100 | [14] |

| A549 | Lung Carcinoma | 47 | [4] |

| L1210 | Leukemia | 0.024 | [16] |

| MT4 | T-cell leukemia | 0.1 | [16] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1 | [16] |

Table 2: Clinical Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (CLL)

| Study/Regimen | Patient Population | Overall Response Rate (%) | Complete Remission Rate (%) | Median Progression-Free Survival (months) | Citation |

| FCR (Fludarabine, Cyclophosphamide, Rituximab) | Previously Untreated | 95.1 | 44.1 | 51.8 | [17] |

| FC (Fludarabine, Cyclophosphamide) | Previously Untreated | 88.4 | 21.8 | 32.8 | [17] |

| FCR (Long-term follow-up) | Previously Untreated | 95 | 72 | 80 | [7] |

| FR (Fludarabine, Rituximab) | Previously Untreated | 84 | 28-47 | 42 | [18] |

| FCR (Real-world data) | Previously Untreated | 92.8 | 70.4 | 42.5 | [19] |

Table 3: Clinical Efficacy of Cladribine in Multiple Sclerosis (MS) and Hairy Cell Leukemia (HCL)

| Indication | Study | Treatment Arm | Key Efficacy Endpoint | Result | Citation |

| Relapsing-Remitting MS | CLARITY | Cladribine 3.5 mg/kg | Annualized Relapse Rate | 0.14 | [20] |

| Relapsing-Remitting MS | CLARITY | Placebo | Annualized Relapse Rate | 0.33 | [20] |

| Clinically Isolated Syndrome (CIS) | ORACLE-MS | Cladribine 3.5 mg/kg | Risk reduction of conversion to clinically definite MS | 67% | [21] |

| Hairy Cell Leukemia | Retrospective Study | Cladribine | Complete Response Rate | 76% | [22] |

| Hairy Cell Leukemia | Retrospective Study | Cladribine | Median Relapse-Free Survival | 16 years | [22] |

Table 4: Clinical Efficacy of Pentostatin in Hairy Cell Leukemia (HCL)

| Study Type | Patient Population | Overall Response Rate (%) | Complete Remission Rate (%) | Citation |

| Intergroup Study | Previously Untreated | 79 | 76 | [1] |

| Long-term Follow-up | Previously Treated/Untreated | 96 | 44 | [5] |

| Phase II | Interferon-α Refractory | 78.8 | 33.3 (11 of 33 patients) | [6] |

| CALGB Study 8515 | Interferon-α Failed | 83.6 | 42.4 | [23] |

| Retrospective Study | Previously Treated/Untreated | 96 | 82 | [22] |

Table 5: Pharmacokinetic Properties of Selected Purine Analogs

| Drug | Bioavailability | Half-life | Metabolism | Excretion | Citation |

| 6-Mercaptopurine | Variable and incomplete (oral) | 20-45 minutes (plasma) | Xanthine oxidase to thiouric acid | Renal | [24] |

| Azathioprine | Well absorbed (oral) | - | Cleaved to 6-mercaptopurine | - | [25] |

| Fludarabine | - (Administered IV) | - | Dephosphorylated to F-ara-A, then rephosphorylated intracellularly | - | [26] |

| Cladribine | 37-51% (oral) | ~10 hours (IV), 5.6-19.7 hours (oral) | Intracellular phosphorylation | Renal | [26] |

| Pentostatin | - (Administered IV) | - | - | - | [26] |

| Allopurinol | High and consistent | 1-2 hours (Allopurinol), 15 hours (Oxypurinol) | Metabolized to active oxypurinol | Renal | [27] |

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core mechanisms of action of various purine analogs and a typical experimental workflow for their evaluation.

Metabolic Activation and Inhibition of De Novo Purine Synthesis by Thiopurines

Caption: Metabolic pathway of thiopurines leading to the inhibition of de novo purine synthesis.

Mechanism of Action of Adenosine Deaminase Inhibitors

Caption: Inhibition of adenosine deaminase by pentostatin leads to dATP accumulation and DNA synthesis inhibition.

General Experimental Workflow for In Vitro Anticancer Drug Screening

Caption: A generalized workflow for screening the in vitro cytotoxicity of potential anticancer compounds.

The Evolution and Future of Purine Analogs

The initial success with 6-mercaptopurine and thioguanine spurred the development of a wider range of purine analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Azathioprine, a pro-drug of 6-mercaptopurine, was developed to have a more favorable therapeutic index and became a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases.[20]

Later generations of purine analogs, such as fludarabine, cladribine, and pentostatin, were designed to be more resistant to metabolic degradation or to have more specific mechanisms of action. Fludarabine, a fluorinated arabinoside analog, is highly effective in treating chronic lymphocytic leukemia.[14][28] Cladribine and pentostatin are particularly effective against hairy cell leukemia, with pentostatin acting as a potent inhibitor of the enzyme adenosine deaminase.[15][29]

The discovery and development of purine analogs represent a landmark in the history of medicine. The principles of rational drug design pioneered by Hitchings and Elion continue to be a guiding philosophy in the pharmaceutical sciences. Ongoing research continues to explore new purine analog structures, combination therapies, and novel delivery systems to further enhance their therapeutic potential and minimize side effects, ensuring their continued importance in the physician's armamentarium against cancer and autoimmune diseases.

References

- 1. Randomized comparison of pentostatin versus interferon alfa-2a in previously untreated patients with hairy cell leukemia: an intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Long term outcome of patients with hairy cell leukemia treated with pentostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Long-term results of the fludarabine, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. psasir.upm.edu.my [psasir.upm.edu.my]

- 15. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. ashpublications.org [ashpublications.org]

- 18. Chemoimmunotherapy With Fludarabine and Rituximab Produces Extended Overall Survival and Progression-Free Survival in Chronic Lymphocytic Leukemia: Long-Term Follow-Up of CALGB Study 9712 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of front-line therapy with fludarabine-cyclophosphamide-rituximab regimen for chronic lymphocytic leukemia outside clinical trials: the Israeli CLL Study Group experience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The efficacy of cladribine tablets in CIS patients retrospectively assigned the diagnosis of MS using modern criteria: Results from the ORACLE-MS study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Pentostatin treatment for hairy cell leukemia patients who failed initial therapy with recombinant alpha-interferon: a report of CALGB study 8515 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Purine analogue - Wikipedia [en.wikipedia.org]

- 26. taylorfrancis.com [taylorfrancis.com]

- 27. skywork.ai [skywork.ai]

- 28. neurology.org [neurology.org]

- 29. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

2-Acetamido-6-chloropurine: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone in the development of therapeutic agents, particularly in the fields of virology and oncology.[1][2] These molecules, which mimic natural nucleosides, can interfere with critical cellular processes such as DNA and RNA synthesis, making them potent drugs.[3][4] A key starting material in the synthesis of a diverse range of purine-based nucleoside analogs is 2-acetamido-6-chloropurine. Its unique structure, featuring a reactive chlorine atom at the 6-position and a protected amino group at the 2-position, allows for sequential and site-selective modifications, making it an invaluable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound as a precursor for nucleoside analogs. It covers its synthesis, physicochemical properties, and detailed experimental protocols for its conversion into various nucleoside derivatives. Furthermore, it summarizes the biological activities of these analogs and presents the data in a structured format for easy comparison and reference by researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 7602-01-9 | [5] |

| Molecular Formula | C₇H₆ClN₅O | [5] |

| Molecular Weight | 211.61 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | >300 °C | [5] |

| pKa | 9.22 ± 0.40 | [5] |

| Solubility | Soluble in sodium hydroxide solution, sparingly soluble in water. | [7] |

Synthesis of this compound

The most common route for the synthesis of this compound involves the acetylation of guanine followed by chlorination. The initial acetylation protects the 2-amino group, while the subsequent chlorination with an agent like phosphorus oxychloride replaces the 6-oxo group with a chlorine atom. This chlorine is a good leaving group, which is crucial for the subsequent introduction of the sugar moiety.

One reported method involves the reaction of 2,9-diacetylguanine with phosphorus oxychloride to yield this compound.[7] Another approach utilizes guanine and phosphorus oxychloride in the presence of tetraethylamine chloride in acetonitrile, reportedly achieving a yield of 72.1%.[8]

Experimental Protocol: Synthesis from Guanine

This protocol is a representative example of the synthesis of this compound.

Materials:

-

Guanine

-

Phosphorus oxychloride (POCl₃)

-

Tetraethylamine chloride

-

Acetonitrile

Procedure:

-

To a suspension of guanine in acetonitrile, add tetraethylamine chloride.

-

Slowly add phosphorus oxychloride to the mixture under controlled temperature conditions.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and carefully quenched with ice water.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization.

Expected Yield: Approximately 72.1% with a purity of ≥98% by HPLC.[8]

Caption: Synthesis workflow for this compound.

Application as a Precursor for Nucleoside Analogs

The presence of the 6-chloro group makes this compound an excellent electrophile for nucleophilic substitution reactions with protected sugar derivatives. This reaction, often referred to as glycosylation, is the key step in the formation of the nucleoside skeleton. Following the coupling reaction, deprotection steps are typically required to yield the final nucleoside analog.

General Workflow for Nucleoside Analog Synthesis

The general procedure involves the coupling of this compound with a protected sugar, followed by deprotection to yield the final nucleoside analog.

Caption: General workflow for nucleoside analog synthesis.

Experimental Protocols for Nucleoside Analog Synthesis

The following protocols are illustrative examples of the synthesis of different nucleoside analogs starting from this compound or its derivatives.

Protocol 1: Synthesis of a 2'-Deoxyribonucleoside Analog

This protocol describes the conversion of 2'-deoxyadenosine to a 6-chloropurine deoxyribonucleoside. While not starting directly from this compound, it demonstrates the key transformation of an existing nucleoside to a 6-chloro derivative, a related and important reaction.

Materials:

-

2'-Deoxyadenosine

-

Acetic anhydride

-

Pyridine

-

Sodium nitrite

-

Acetyl chloride

-

Dichloromethane

Procedure:

-

Acetylate the hydroxyl groups of 2'-deoxyadenosine using acetic anhydride in pyridine to yield the protected nucleoside 14.[9]

-

Transform the protected 2'-deoxyadenosine (14) into the 6-chloropurine derivative (15) using a diazotization-chlorination sequence.[9]

-

Deprotect the acetyl groups under mild conditions (ice-water temperature) to avoid decomposition of the 6-chloropurine moiety, yielding the desired 2'-deoxy-6-chloropurine ribonucleoside (6).[9]

Yields:

Protocol 2: Synthesis of an Acyclic Nucleoside Analog

This protocol details the synthesis of an acyclic nucleoside analog using a Mitsunobu reaction.

Materials:

-

Known alcohol (16)

-

6-Chloropurine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Solvent (e.g., THF)

Procedure:

-

Perform a Mitsunobu reaction with the alcohol (16) and 6-chloropurine in the presence of PPh₃ and DEAD/DIAD to form the coupled product (17).[9]

-

Remove the protecting groups (e.g., acetonide) from 17 to yield the final acyclic nucleoside analog (8).[9]

Yield: 66% over two steps.[9]

Quantitative Data on Nucleoside Analog Synthesis

The following table summarizes the yields for the synthesis of various nucleoside analogs derived from 6-chloropurine precursors.

| Starting Material | Product | Key Reaction | Yield | Reference |

| Protected 2'-deoxyadenosine (14) | 6-Chloropurine deoxyribonucleoside (15) | Diazotization-Chlorination | 57% (2 steps) | [9] |

| Protected 6-chloropurine deoxyribonucleoside (15) | 2'-Deoxy-6-chloropurine ribonucleoside (6) | Deprotection | 76% | [9] |

| Acyclic alcohol (16) | Acyclic 6-chloropurine nucleoside analog (8) | Mitsunobu Reaction & Deprotection | 66% (2 steps) | [9] |

| Triol (18) | Carbocyclic oxetanocin analog (10) | Silylation, Mitsunobu, Desilylation | 96% (final step) | [9] |

Biological Activity of Derived Nucleoside Analogs

Nucleoside analogs synthesized from 6-chloropurine precursors have shown promising biological activity, particularly as antiviral agents. The 6-chloropurine moiety is believed to play a crucial role in their antiviral efficacy.[9]

Antiviral Activity

Several nucleoside analogs containing the 6-chloropurine base have been evaluated for their activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[9][10][11] Among the tested compounds, some exhibited promising anti-SARS-CoV activity, comparable to known antiviral agents like mizoribine and ribavirin.[9][10]

Antiproliferative Activity

Purine arabinosides with modifications at the C6 position have been synthesized and evaluated for their antiproliferative activity against human acute myeloid leukemia cell lines.[12] One serine derivative showed an IC₅₀ value of 16 μM, which is considered active.[12]

Quantitative Biological Activity Data

The following table summarizes the reported biological activity of a nucleoside analog derived from a 6-chloropurine precursor.

| Compound | Cell Line | Activity | IC₅₀ | Reference |

| Serine derivative of purine arabinoside | U937 (human acute myeloid leukemia) | Antiproliferative | 16 μM | [12] |

Mechanism of Action: Inhibition of Viral Polymerase

Many nucleoside analogs exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp).[13] After being converted to their active triphosphate form within the cell, these analogs are incorporated into the growing viral RNA chain, leading to premature chain termination or increased mutagenesis, thereby inhibiting viral replication.

Caption: Generalized signaling pathway for nucleoside analog action.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide array of nucleoside analogs. Its straightforward preparation and the reactivity of the 6-chloro position facilitate the construction of diverse molecular architectures. The resulting nucleoside analogs have demonstrated significant potential as antiviral and antiproliferative agents, underscoring the importance of this precursor in modern drug discovery and development. The detailed protocols and compiled data in this guide aim to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 7602-01-9 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. | Sigma-Aldrich [merckmillipore.com]

- 11. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 13. iris.unina.it [iris.unina.it]

The Cornerstone of Purine Chemistry: A Technical Guide to 6-Chloropurine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine and its derivatives represent a critical class of compounds in medicinal chemistry and drug development. As versatile intermediates, they serve as the foundation for the synthesis of a vast array of biologically active molecules, including potent anticancer and antiviral agents.[1] The reactivity of the chlorine atom at the 6-position of the purine ring allows for facile nucleophilic substitution, providing a strategic entry point for introducing diverse functional groups and tailoring the pharmacological properties of the resulting molecules. This technical guide delves into the fundamental chemistry of 6-chloropurine derivatives, offering a comprehensive overview of their synthesis, reactivity, and key applications.

Core Chemistry: Synthesis of the 6-Chloropurine Scaffold

The primary route to 6-chloropurine involves the chlorination of hypoxanthine. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, scalability, and reaction conditions.

Key Synthetic Methodologies

A prevalent and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline.[2][3][4] This approach provides high yields of the desired product. An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene, in an organic solvent with an organic amine catalyst.[5] More recent advancements include the use of acetyl hypoxanthine with phosphorus oxychloride and a tertiary amine, which offers a simple and high-yield process suitable for industrial production.[6]

Table 1: Comparison of Selected Synthetic Methods for 6-Chloropurine

| Starting Material | Reagents | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Hypoxanthine | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux for 20 minutes | 99 | [2] |

| Hypoxanthine | Bis(trichloromethyl)carbonate | Triethylamine / Toluene | 0-5°C for 3 hours, then room temp. | Not specified | [5] |

| Hypoxanthine | Phosphorus oxychloride (POCl₃), Water | Sealed tube, 6 hours | Not specified | Not specified | [3] |

| Acetyl hypoxanthine | Phosphorus oxychloride (POCl₃) | Tertiary amine | 70-105°C for 4-8 hours | High | [6] |

Experimental Protocol: Synthesis of 6-Chloropurine Hydrochloride from Hypoxanthine

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

-

Hypoxanthine

-

N,N-dimethylaniline

-

Phosphorus oxychloride (POCl₃)

-

Methylene chloride

-

Hydrogen chloride gas

Procedure:

-

A mixture of hypoxanthine (0.368 mole), N,N-dimethylaniline (120 ml), and phosphorus oxychloride (500 ml) is refluxed for 20 minutes.[2]

-

Excess phosphorus oxychloride is removed by vacuum distillation at a temperature below 70°C.[2]

-

To the resulting red oily residue, 1.0 liter of methylene chloride is added.[2]

-

The solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.[2]

-

After stirring the reaction mixture overnight, nitrogen is passed through the solution for 1.5 hours to remove excess hydrogen chloride.[2]

-

The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried to yield 6-chloropurine hydrochloride.[2]

Expected Yield: 99%[2]

Reactivity and Functionalization: The Power of Nucleophilic Substitution

The synthetic utility of 6-chloropurine derivatives lies in the high reactivity of the C6-chloro group towards nucleophilic aromatic substitution (SNAr).[7] This allows for the introduction of a wide range of substituents, including amino, alkoxy, thio, and carbon-based groups, leading to diverse libraries of compounds with varied biological activities.

Nucleophilic Substitution with N-, O-, and S-Nucleophiles

The reaction of 6-chloropurine with various nucleophiles such as amines, alcohols, and thiols is a fundamental strategy for generating diverse derivatives.[7][8] These reactions are typically carried out under mild conditions. For instance, treatment of 6-chloropurine with potassium hydrosulfide yields 6-mercaptopurine, a clinically important anticancer drug.[3] Similarly, reactions with various amines lead to a plethora of N6-substituted adenines and their analogues.[9]

Carbon-Carbon Bond Forming Reactions

The introduction of carbon-based substituents at the C6 position has been achieved through various cross-coupling reactions. The Suzuki-Miyaura reaction, which couples 6-chloropurine derivatives with phenylboronic acids, has proven to be a facile and effective approach for the synthesis of 6-phenylpurine bases and nucleosides.[10] Other methods include reactions with active methylene compounds and direct arylation with activated aromatics promoted by aluminum chloride.[11][12]

Table 2: Spectroscopic Data for 6-Chloropurine and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6, δ ppm) | UV λmax (nm) | Reference |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | 8.67 (s, 1H, H8), 8.71 (s, 1H, H2) | 264 (H₂O) | [2][13] |

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | Not specified | Not specified | [14][15] |

Biological Significance and Signaling Pathways

6-Chloropurine derivatives are renowned for their diverse biological activities, most notably as antimetabolites that interfere with nucleic acid metabolism.[1] This property makes them valuable as anticancer and antiviral agents.[1][16] For example, 6-mercaptopurine, synthesized from 6-chloropurine, is a well-established drug for the treatment of leukemia. The mechanism of action often involves the intracellular conversion of these derivatives into their corresponding nucleotides, which then inhibit key enzymes involved in DNA and RNA synthesis.[1]

Some 6-chloropurine nucleoside analogues have shown promising antiviral activity against viruses like SARS-CoV.[8] The electrophilic nature of the 6-chloropurine moiety is thought to be crucial for its biological activity, potentially by forming covalent bonds with target enzymes, leading to irreversible inhibition.[8]

Logical Workflow: From Synthesis to Biological Application

The development of drugs based on 6-chloropurine derivatives follows a logical progression from chemical synthesis to biological evaluation.

Caption: Workflow for 6-Chloropurine Derivative Drug Development.

Conclusion

The fundamental chemistry of 6-chloropurine derivatives is a rich and dynamic field that continues to fuel innovation in drug discovery. The straightforward synthesis of the 6-chloropurine core, coupled with the remarkable versatility of the C6-chloro group for nucleophilic substitution, provides an unparalleled platform for the creation of diverse molecular architectures. A thorough understanding of the synthesis, reactivity, and biological implications of these compounds is essential for researchers and scientists dedicated to the development of novel therapeutics. The continued exploration of new synthetic methodologies and the elucidation of the mechanisms of action of 6-chloropurine-based drugs will undoubtedly lead to the discovery of new and more effective treatments for a wide range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Amino-6-chloropurine 97 10310-21-1 [sigmaaldrich.com]

- 16. medchemexpress.com [medchemexpress.com]

The C6 Chlorine of Purines: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved drugs. Among the various positions on the purine ring, the C6 position offers a particularly strategic handle for synthetic modification. The introduction of a chlorine atom at this position transforms the otherwise unreactive purine into a versatile precursor for a wide array of derivatives with significant potential in drug discovery. This technical guide provides a comprehensive exploration of the reactivity of the C6 chlorine in purines, offering insights into its synthetic utility, detailed experimental protocols for its modification, and an overview of the biological significance of the resulting C6-substituted purines.

I. The Reactive Nature of the C6-Chloropurine Moiety

The C6 position of the purine ring is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chlorine atom. This inherent electronic property makes the C6 carbon susceptible to nucleophilic attack, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The general reactivity trend for halogens at the C6 position in SNAr reactions is often cited as F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and the reaction conditions.[1][2]

Beyond SNAr, the C6-chlorine serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the ability to form carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for the design of novel purine-based therapeutics.

Quantitative Analysis of C6-Halopurine Reactivity

To provide a clearer understanding of the relative reactivity of the C6-chlorine, the following table summarizes kinetic data from comparative studies of 6-halopurine nucleosides in SNAr reactions with different nucleophiles.

| Nucleophile System | Reactivity Order | Reference |

| Butylamine in Acetonitrile | F >> Br > Cl > I | [2] |

| Methanol/DBU in Acetonitrile | F > Cl ≈ Br > I | [1] |

| Aniline in Acetonitrile (no acid) | I > Br > Cl > F | [1] |

| Aniline/TFA in Acetonitrile | F > I > Br > Cl | [1] |

| Potassium Thioacetate in DMSO | F > Br > I > Cl | [1] |

Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TFA = Trifluoroacetic acid, DMSO = Dimethyl sulfoxide.

These data highlight the nuanced nature of C6-halopurine reactivity, where the optimal halogen leaving group can vary depending on the specific reaction partner and conditions.

II. Key Synthetic Transformations of 6-Chloropurines

The versatility of the C6-chlorine is best illustrated through the diverse range of chemical transformations it can undergo. This section provides an overview and detailed protocols for some of the most critical reactions utilized in the synthesis of C6-substituted purine derivatives.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for introducing a variety of heteroatom nucleophiles at the C6 position.

General Experimental Protocol: Synthesis of 6-Mercaptopurine

This protocol outlines the synthesis of the important antimetabolite drug, 6-mercaptopurine, from 6-chloropurine.

-

Reaction Setup: In a round-bottom flask, suspend 6-chloropurine (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. For instance, when using NaSH, add an aqueous solution of NaSH (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).[3]

-

Work-up and Purification: Cool the reaction mixture and adjust the pH to ~5 with acetic acid to precipitate the product. Filter the precipitate, wash with water and ethanol, and dry under vacuum to yield 6-mercaptopurine.[4]

B. Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has dramatically expanded the scope of C6-functionalization, enabling the formation of C-C, C-N, and C-O bonds that are inaccessible through traditional methods.

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl groups at the C6 position.

Detailed Experimental Protocol: [5][6]

-

Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-chloropurine derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq), and if required, a specific ligand.

-

Solvent Addition: Add a degassed solvent system, which can be anhydrous (e.g., toluene, dioxane) or aqueous (e.g., water/n-butanol).[7]

-

Reaction Conditions: Seal the flask, and heat the reaction mixture with stirring at a temperature ranging from 80-110 °C until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, filter through Celite to remove the catalyst, and concentrate the filtrate. The residue is then purified by column chromatography on silica gel to afford the desired 6-aryl- or 6-vinylpurine.

The Sonogashira coupling enables the introduction of terminal alkynes at the C6 position, creating precursors for further transformations or compounds with interesting biological activities.

Detailed Experimental Protocol: [8][9]

-

Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-chloropurine derivative (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable degassed solvent such as THF or DMF.

-

Catalyst and Co-catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq), and the copper(I) co-catalyst, typically CuI (0.05-0.1 eq).

-

Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography to yield the 6-alkynylpurine.

This reaction is a highly efficient method for the synthesis of 6-aminopurines from a wide range of primary and secondary amines.

Detailed Experimental Protocol: [10][11]

-

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 6-chloropurine derivative (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos; 0.02-0.1 eq), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80-120 °C.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

III. Visualizing the Synthetic and Biological Landscape

Experimental Workflow for C6-Functionalization

The following diagram illustrates a generalized workflow for the palladium-catalyzed functionalization of a 6-chloropurine substrate.

Caption: Generalized workflow for Pd-catalyzed C6-functionalization of purines.

Purinergic Signaling Pathways

C6-substituted purines often act as modulators of purinergic signaling pathways, which are crucial in a vast range of physiological processes. These pathways are primarily mediated by P1 receptors (activated by adenosine) and P2 receptors (activated by ATP, ADP, UTP, and UDP).[12]

Caption: Simplified overview of P1 and P2Y purinergic signaling pathways.

IV. The Role of C6-Substituted Purines in Drug Development

The ability to readily modify the C6 position of the purine core has led to the development of numerous compounds with therapeutic applications.

-

Anticancer Agents: 6-Mercaptopurine and its prodrug azathioprine are classic examples of purine antimetabolites used in cancer chemotherapy and as immunosuppressants.[13] The C6-chlorine is a key intermediate in their synthesis.

-

Antiviral Drugs: Many antiviral nucleoside analogs feature modifications at the C6 position to inhibit viral polymerases or other essential viral enzymes.[14]

-

Kinase Inhibitors: The purine scaffold is a common feature in kinase inhibitors, and substitution at the C6 position can be used to modulate potency and selectivity.

-

Immunomodulators: Certain C6-substituted purines have been shown to stimulate cytotoxic T lymphocytes, indicating their potential as immunostimulants.[11]

V. Conclusion